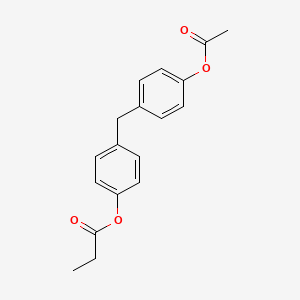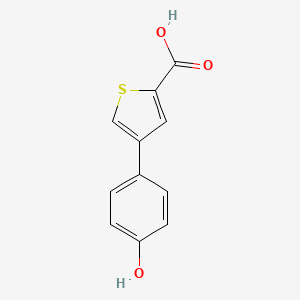
3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H8N4 . It is also known by other names such as Benzenamine, 3-(1H-1,2,4-triazol-1-yl)-, and 1-(3-Aminophenyl)-1H-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” consists of a benzene ring attached to a 1,2,4-triazole ring via an amino group . The InChI string representation of the molecule isInChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 . Physical And Chemical Properties Analysis
The molecular weight of “3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” is 160.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 56.7 Ų .Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
The compound is utilized in the development of green chemistry synthesis methods. A novel, metal-free process for the synthesis of triazole derivatives has been reported, which is atom economical, highly selective, and environmentally benign . This method avoids traditional chromatography and isolation steps, leading to higher yields and safer handling of energetic intermediates. Such advancements are crucial for sustainable chemical production.
Antifungal Medication Development
In the field of medicine, particularly in the development of antifungal medications, triazole compounds like 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline serve as key intermediates. They are used in the synthesis of optically active antifungal azoles, which are significant for treating fungal infections .
Agricultural Chemical Research
In agriculture, triazole derivatives are important for creating compounds that can act as growth regulators or fungicides. The synthesis techniques developed for triazoles can be applied to produce these agricultural chemicals more efficiently, contributing to better crop management and protection .
Material Science Applications
The compound finds applications in material science, particularly in the creation of coordination frameworks. It has been incorporated as a redox-active linker in Mn(II)/Cu(II) based coordination frameworks, which are studied for their electrochemical properties and potential use in electrochromic and optical devices .
Environmental Science
In environmental science, the synthesis methods involving triazoles are valued for their low environmental impact. The continuous, one-pot synthesis methods developed for triazoles, including those related to 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline, contribute to greener production processes that are more aligned with environmental sustainability goals .
Biochemical Research
Biochemically, triazole compounds are used in proteomics research. They can be part of biochemical assays and are essential in the study of protein interactions and functions. The compound’s role in this field is pivotal for advancing our understanding of biological systems and diseases .
Direcciones Futuras
While specific future directions for “3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” are not available, research into triazole derivatives is ongoing due to their wide range of potential applications. For instance, a study described the successful incorporation of a redox-active linker, tris (4- (1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn (II)/Cu (II) based coordination frameworks . This could potentially be used in applications of electrochromic and optical devices .
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-5-14-4-15-16/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNPXCWFPPODLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N2C=NC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-YL)-5-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














